molecular formula C17H21N3S B5739301 N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea

N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea

Cat. No. B5739301
M. Wt: 299.4 g/mol
InChI Key: KJJWNFUXXGZOST-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research. DMTU is a thiourea derivative that has been shown to have antioxidant properties and is commonly used as a scavenger of reactive oxygen species (ROS).

Mechanism of Action

N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea acts as a scavenger of ROS by donating an electron to the ROS molecule, thereby neutralizing its reactivity. N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea has been shown to scavenge various ROS species such as superoxide, hydroxyl radical, and peroxynitrite. In addition to its antioxidant properties, N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea can protect cells from oxidative stress-induced damage and apoptosis. In vivo studies have shown that N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea can protect against various diseases such as ischemia-reperfusion injury, diabetic nephropathy, and neurodegenerative diseases. N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea has also been shown to improve vascular function and reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea in lab experiments is its ability to scavenge ROS, which can be beneficial in studying the role of ROS in disease pathogenesis. N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea is also relatively stable and can be easily synthesized and purified. However, one of the limitations of using N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea is its potential to interfere with other cellular processes due to its antioxidant properties. Therefore, it is important to carefully design experiments to avoid potential confounding effects of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea.

Future Directions

There are several future directions for research on N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea. One area of interest is the development of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea analogs with improved antioxidant properties and reduced potential for interfering with other cellular processes. Another area of interest is the evaluation of the therapeutic potential of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea in various disease models. Finally, there is a need for further studies to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea.

Synthesis Methods

The synthesis of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea involves the reaction of 4-(dimethylamino)phenyl isothiocyanate with 4-methylbenzylamine. This reaction results in the formation of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea, which can be purified through recrystallization. The purity of N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea has been widely used in scientific research due to its antioxidant properties. It has been shown to scavenge ROS, which are highly reactive molecules that can cause cellular damage and contribute to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(dimethylamino)phenyl]-N'-(4-methylbenzyl)thiourea has been used in various in vitro and in vivo studies to investigate the role of ROS in disease pathogenesis and to evaluate the potential therapeutic benefits of antioxidant compounds.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-13-4-6-14(7-5-13)12-18-17(21)19-15-8-10-16(11-9-15)20(2)3/h4-11H,12H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJWNFUXXGZOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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